2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a 1,4-dihydropyridine derivative featuring a substituted acetamide group and a 4-fluorophenylsulfanylmethyl moiety. Its structure includes a dihydropyridine ring system, which is a well-known pharmacophore in medicinal chemistry, particularly in calcium channel blockers and antimicrobial agents.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-28-18-5-3-4-16(10-18)24-22(27)13-25-12-21(29-2)20(26)11-17(25)14-30-19-8-6-15(23)7-9-19/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMBDHDJFFFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other dihydropyridine and sulfanyl-acetamide derivatives allow for comparative analysis of substituent effects, biological activity, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenylsulfanyl group in the target compound may confer greater metabolic stability compared to the 2-aminophenylsulfanyl group in Compound I . In contrast, AZ331 and AZ257 () incorporate thioether-linked aryl groups (e.g., 4-methoxyphenyl, 4-bromophenyl) and furyl substituents, which are known to modulate calcium channel binding in dihydropyridines. The bromine in AZ257 likely enhances hydrophobic interactions with receptor pockets .
Role of Methoxy Groups :
- The 3-methoxyphenyl acetamide in the target compound vs. the 4-methoxyphenyl in Compound I () alters spatial orientation and electronic effects. The para-methoxy group in Compound I may enhance antimicrobial activity by facilitating membrane penetration, while the meta-substitution in the target compound could influence selectivity for other targets .
Dihydropyridine Core Modifications: The target compound’s 5-methoxy-4-oxo-1,4-dihydropyridine core differs from the 5-cyano-6-thio-1,4-dihydropyridine in AZ331/AZ255.
Research Findings and Hypotheses
- Antimicrobial Potential: Analogous sulfanyl-acetamide derivatives (e.g., Compound I) exhibit antimicrobial activity, suggesting the target compound could share this property. However, the fluorophenyl group might shift the spectrum of activity compared to aminophenyl analogs .
- The absence of a cyano group in the target compound, however, may reduce potency but improve safety profiles .
- Metabolic Stability: Fluorine substitution could reduce hepatic clearance compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .
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